molecular formula C5H4BrN3O2 B1281732 2-Bromo-3-nitropyridine-4-amine CAS No. 84487-14-9

2-Bromo-3-nitropyridine-4-amine

Cat. No.: B1281732
CAS No.: 84487-14-9
M. Wt: 218.01 g/mol
InChI Key: NHZOXEVQBKIVMY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitropyridine-4-amine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a compound of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and nitro functional groups on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

2-bromo-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZOXEVQBKIVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516051
Record name 2-Bromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-14-9
Record name 2-Bromo-3-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84487-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination-Nitration of 4-Aminopyridine Derivatives

A widely documented approach involves sequential bromination and nitration of 4-aminopyridine precursors. In CN103664765A , 2-aminopyridine undergoes bromination in organic solvents (e.g., dichloromethane or ethanol) with liquid bromine under controlled conditions. For example:

  • Step 1 : Bromination at 0°C with half the bromine, followed by acetic acid addition and reheating to 50–60°C.
  • Step 2 : Secondary bromination at 0°C with the remaining bromine, yielding 2-amino-3-bromopyridine.
  • Step 3 : Nitration using a mixture of concentrated nitric and sulfuric acids at 114–118°C for 6–6.5 hours, followed by hydrogenation to reduce intermediates.

This method achieves yields up to 91% but requires precise temperature control to minimize byproducts like 2-amino-5-bromopyridine.

Nucleophilic Substitution of Dibromonitropyridine

Substitution reactions using dibromo-nitropyridine precursors offer a regioselective pathway. As demonstrated in Bide Pharm , 2,4-dibromo-5-nitropyridine reacts with ammonia in tetrahydrofuran (THF) and methanol:

  • Conditions : Ammonia (2 M in methanol) and triethylamine at 20°C for 50 hours.
  • Outcome : Selective substitution of the 4-bromo group with an amine, yielding 2-bromo-5-nitropyridin-4-amine with 95% yield .

This method highlights the role of solvent polarity and base selection in directing substitution. Polar aprotic solvents like THF enhance nucleophilicity, while triethylamine neutralizes HBr byproducts.

Nitro Group Migration in Bromonitropyridine Intermediates

Unexpected nitro migrations during amination reactions are documented in PMC6146458 and Stanford Clockss . For example:

  • Reaction : 3-Bromo-4-nitropyridine treated with amines in polar aprotic solvents (e.g., DMF) at 80°C.
  • Observation : Nitro groups migrate from position 4 to 3, forming 2-bromo-3-nitropyridine-4-amine as the major product.
  • Mechanism : Proposed intermediates involve transient three-membered rings or nitronium ion rearrangements.

This side reaction complicates synthesis but can be minimized by using non-polar solvents or lower temperatures.

Direct Nitration of 2-Bromo-4-aminopyridine

Direct nitration of 2-bromo-4-aminopyridine is explored in ChemicalBook :

  • Conditions : Fuming nitric acid in concentrated sulfuric acid at 0–20°C.
  • Challenges : The amino group directs nitration to position 5, necessitating protection (e.g., acetylation) to favor nitration at position 3.
  • Yield : Unprotected substrates yield <30% target product, while protected analogs achieve up to 75% .

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Challenges
Bromination-Nitration 4-Aminopyridine Br₂, HNO₃, H₂SO₄ 85–91% Byproduct formation, temp control
Nucleophilic Substitution 2,4-Dibromo-5-nitropyridine NH₃, Et₃N 95% Solvent sensitivity
Nitro Migration 3-Bromo-4-nitropyridine Amines, DMF 60–70% Regioselectivity issues
Direct Nitration 2-Bromo-4-aminopyridine HNO₃, H₂SO₄ <30% Competing nitration at position 5

Emerging Strategies and Optimization

Recent advances focus on catalytic systems and flow chemistry:

  • Palladium Catalysis : Suzuki-Miyaura coupling of this compound with boronic acids enables diversification.
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, improving yields by 15–20%.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitropyridine-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and nitro groups can interact with the active sites of target proteins, leading to inhibition or activation of their biological functions . The compound’s ability to undergo various chemical transformations also allows it to be modified into more potent and selective bioactive molecules.

Comparison with Similar Compounds

    3-Nitropyridine-2-amine: A precursor in the synthesis of 2-Bromo-3-nitropyridine-4-amine.

    2-Chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of bromine.

    2-Bromo-5-nitropyridine: Another brominated nitropyridine derivative with different substitution patterns.

Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which imparts distinct reactivity and properties

Biological Activity

2-Bromo-3-nitropyridine-4-amine is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and an amino group attached to a pyridine ring. This compound has garnered interest in various fields including medicinal chemistry, agrochemicals, and material science due to its diverse biological activities and potential applications.

  • Molecular Formula : C5_5H3_3BrN2_2O2_2
  • Molecular Weight : Approximately 218.008 g/mol
  • Functional Groups : Bromine, nitro, and amino groups

The presence of these functional groups contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Target Enzymes and Pathways

Research indicates that this compound interacts with several biological targets:

  • Cytochrome P450 Enzymes : It has been shown to inhibit CYP1A2, an enzyme crucial for drug metabolism. This inhibition can affect the pharmacokinetics of various drugs.
  • Cell Signaling Pathways : The compound modulates key enzymes and receptors, influencing gene expression by interacting with transcription factors.

Biochemical Pathways

The compound's nitro group is particularly reactive, allowing it to participate in redox reactions. It can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of target enzymes depending on their roles in cellular processes.

Toxicological Profile

Handling precautions are necessary due to potential hazards associated with this compound:

  • Irritation Potential : The compound can cause skin and eye irritation and may lead to respiratory issues upon exposure.

Applications in Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As an intermediate in the synthesis of pharmaceuticals targeting kinase enzymes.
  • Material Science : Utilized in developing organic electronic materials such as OLEDs and OPVs.
  • Chemical Biology : Employed in designing molecular probes for studying biological pathways.

Synthesis and Reactivity Studies

A variety of studies have explored the synthesis and reactivity of this compound:

StudyFindings
Demonstrated inhibition of CYP1A2 and effects on drug metabolism.
Investigated nucleophilic substitution reactions leading to novel pyridine derivatives.
Explored its activity against ESKAPE pathogens, indicating potential antibacterial properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-3-nitropyridine-4-amine, and how can regioselectivity be optimized during halogenation and nitration?

  • Methodology : Sequential halogenation and nitration are key. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in acetonitrile under mild conditions . For nitration at the 3-position, controlled nitric acid concentration and temperature (e.g., 0–5°C) are critical to avoid over-nitration. Computational tools like density functional theory (DFT) can predict regioselectivity by analyzing electron density distributions in the pyridine ring .

Q. Which spectroscopic methods are most reliable for structural confirmation and purity assessment of this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., downfield shifts for protons adjacent to bromine and nitro groups) .
  • HRMS : Confirm molecular weight (expected m/z 218.02 for C₅H₄BrN₃O₂) .
  • XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, though nitro group instability may complicate crystallization .

Q. What are the primary safety considerations when handling this compound in the laboratory?

  • Precautions :

  • Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Follow GHS Category 4 guidelines for acute oral toxicity and emergency protocols .

Advanced Research Questions

Q. How do electronic effects of bromine and nitro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The bromine atom at C2 activates the ring for coupling, while the nitro group at C3 deactivates adjacent positions. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to overcome deactivation . Kinetic studies on analogous systems show that electron-withdrawing groups reduce oxidative addition rates, requiring higher catalyst loadings .

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

  • DFT Approaches :

  • B3LYP/6-31G(d) : Models electronic properties and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Solvent Effects : SMD solvation models predict solubility in DMF or THF, critical for reaction design .
  • Thermal Stability : Transition state calculations assess decomposition pathways (e.g., nitro group elimination) .

Q. How can contradictory literature data on the thermal decomposition of this compound be resolved?

  • Resolution Strategies :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres .
  • Kinetic Studies : Use Arrhenius plots to determine activation energies for competing degradation pathways.
  • Comparative DFT : Evaluate resonance stabilization of the nitro group versus steric strain from bromine substitution . Discrepancies often arise from impurities (>95% purity required for reliable data) .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

  • Applications :

  • Anticancer Agents : Serve as a precursor for kinase inhibitors via Suzuki coupling to introduce aryl/heteroaryl groups .
  • Antimicrobials : Nitro group reduction yields amine intermediates for functionalization (e.g., amide bond formation) . Challenges include nitro group reduction selectivity; catalytic hydrogenation with PtO₂ under mild H₂ pressure minimizes over-reduction .

Methodological Notes

  • Synthetic Optimization : For scale-up, monitor reaction progress via HPLC to detect byproducts (e.g., di-nitrated derivatives) .
  • Data Validation : Cross-reference NMR shifts with calculated chemical shifts (GIAO method) to confirm assignments .
  • Safety Protocols : Include emergency ventilation and spill containment procedures in experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.